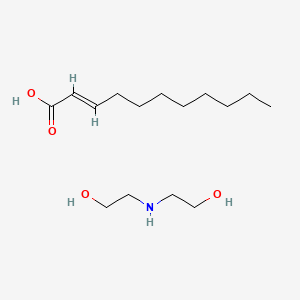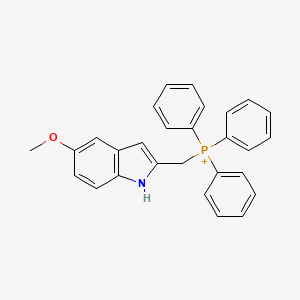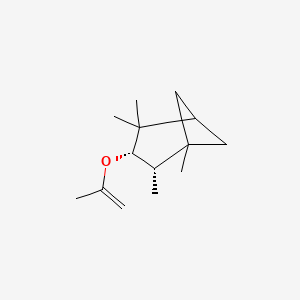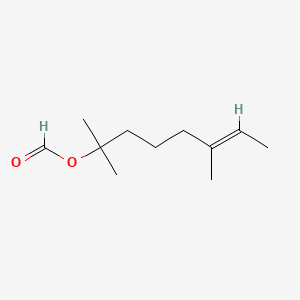
2,6-Dimethyloct-6-en-2-yl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyloct-6-en-2-yl formate is an organic compound with the molecular formula C11H20O2. It is a formate ester derived from 2,6-dimethyloct-6-en-2-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyloct-6-en-2-yl formate typically involves the esterification of 2,6-dimethyloct-6-en-2-ol with formic acid or formic acid derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyloct-6-en-2-yl formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The formate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the formate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,6-Dimethyloct-6-en-2-yl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,6-dimethyloct-6-en-2-yl formate involves its interaction with specific molecular targets. The formate ester group can undergo hydrolysis to release formic acid, which may participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethyloct-7-en-2-yl formate
- 2,6-Dimethyloct-1-yl formate
- Linalool formate
Uniqueness
2,6-Dimethyloct-6-en-2-yl formate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from those of similar compounds, making it valuable in specific contexts.
Propriétés
Numéro CAS |
71662-24-3 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
[(E)-2,6-dimethyloct-6-en-2-yl] formate |
InChI |
InChI=1S/C11H20O2/c1-5-10(2)7-6-8-11(3,4)13-9-12/h5,9H,6-8H2,1-4H3/b10-5+ |
Clé InChI |
UECOUYYXGTZGQB-BJMVGYQFSA-N |
SMILES isomérique |
C/C=C(\C)/CCCC(C)(C)OC=O |
SMILES canonique |
CC=C(C)CCCC(C)(C)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


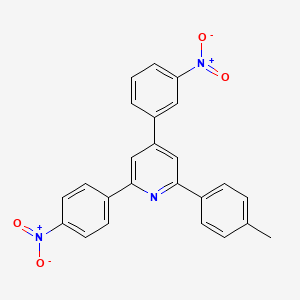
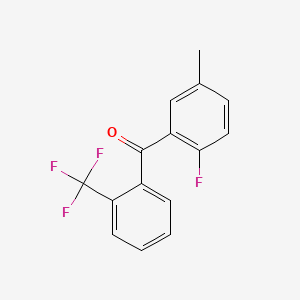
![(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B12665385.png)
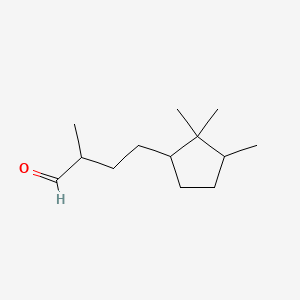
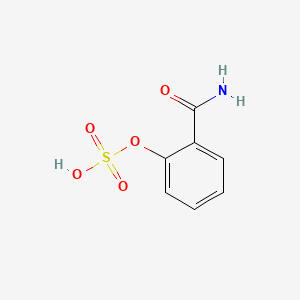

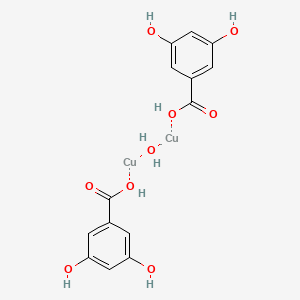
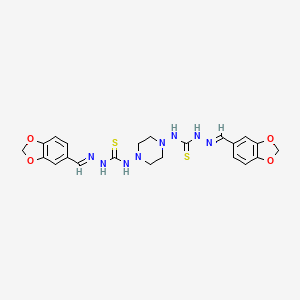
![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
